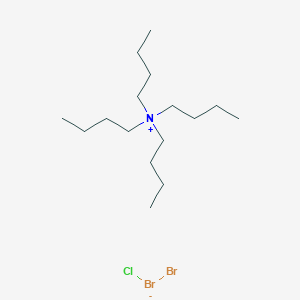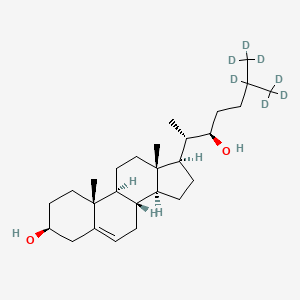
22(R)-hydroxycholesterol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22®-Hydroxycholesterol-d7 is a deuterated form of 22®-hydroxycholesterol, a naturally occurring oxysterol. Oxysterols are oxygenated derivatives of cholesterol and play significant roles in various biological processes, including cholesterol homeostasis, lipid metabolism, and signaling pathways. The deuterated form, 22®-hydroxycholesterol-d7, is often used in scientific research to study these processes due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 22®-hydroxycholesterol-d7 typically involves the deuteration of 22®-hydroxycholesterol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of 22®-hydroxycholesterol-d7 may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must ensure high purity and yield, often requiring multiple purification steps, such as chromatography, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 22®-Hydroxycholesterol-d7 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde, often using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Tosyl chloride in pyridine or thionyl chloride in dichloromethane.
Major Products:
Oxidation: 22-Ketocholesterol-d7.
Reduction: 22-Deoxycholesterol-d7.
Substitution: 22-Tosylcholesterol-d7.
Wissenschaftliche Forschungsanwendungen
22®-Hydroxycholesterol-d7 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of oxysterols in biological samples.
Biology: Helps in studying cholesterol metabolism and the role of oxysterols in cellular signaling pathways.
Medicine: Investigated for its potential role in modulating cholesterol levels and its implications in diseases such as atherosclerosis and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
22®-Hydroxycholesterol-d7 exerts its effects by interacting with various molecular targets and pathways. It is known to bind to liver X receptors (LXRs), which are nuclear receptors involved in regulating cholesterol homeostasis and lipid metabolism. Upon binding to LXRs, 22®-hydroxycholesterol-d7 can modulate the expression of genes involved in cholesterol efflux, transport, and excretion. This mechanism helps maintain cholesterol balance within cells and tissues.
Vergleich Mit ähnlichen Verbindungen
22(S)-Hydroxycholesterol: Another stereoisomer of 22-hydroxycholesterol with similar biological functions but different stereochemistry.
24(S)-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism in the brain.
27-Hydroxycholesterol: A cholesterol metabolite with roles in lipid metabolism and immune regulation.
Uniqueness: 22®-Hydroxycholesterol-d7 is unique due to its deuterated nature, which provides enhanced stability and traceability in research applications. This makes it a valuable tool for studying cholesterol metabolism and the biological effects of oxysterols with high precision.
Eigenschaften
Molekularformel |
C27H46O2 |
|---|---|
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R)-6,7,7,7-tetradeuterio-3-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1/i1D3,2D3,17D |
InChI-Schlüssel |
RZPAXNJLEKLXNO-VBPFJDFISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(CC[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)
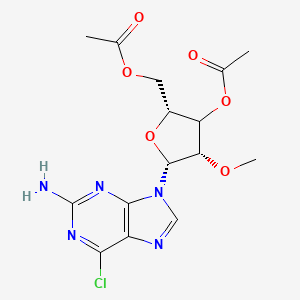
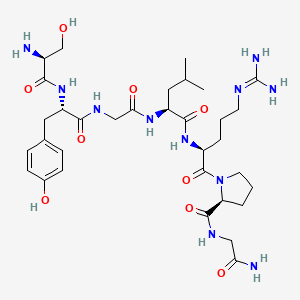


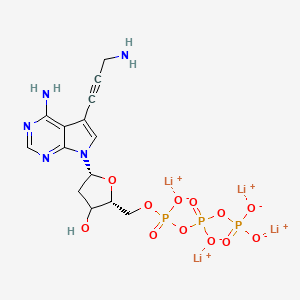
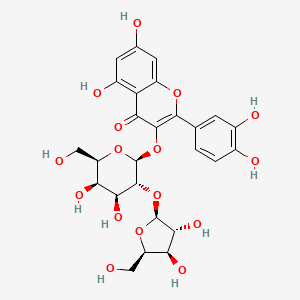
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)

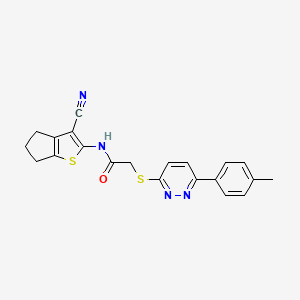
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)
